3-Chloro-5-fluorophenyl cyclopentyl ketone
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Overview
Description
3-Chloro-5-fluorophenyl cyclopentyl ketone is a chemical compound with the CAS Number: 898791-72-5 and Linear Formula: C12H12ClFO . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents related to this compound .Scientific Research Applications
Reactivity of Rotameric Ketones
Rotameric ketones, including those with fluoro and chloro substituents, demonstrate unique cyclization characteristics. The study by Ōki, Tanuma, Tanaka, and Yamamoto (1988) discusses the formation of isomeric ketones from rotameric 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, where fluoro and chloro are the halo elements. This research highlights the barriers to isomerization of these ketones and their relative stabilities based on steric congestion in the ground state (Ōki et al., 1988).
Synthesis of Piperidin-4-ols
Reese and Thompson (1988) described a method for synthesizing 1-arylpiperidin-4-ols, starting from dichloropentan-3-ol, which is derived from a corresponding ketone. This process involves reactions with various anilines, including 3-chloro- and 2-fluoro-anilines, showcasing the versatility of fluoro and chloro-substituted ketones in synthesizing piperidine derivatives (Reese & Thompson, 1988).
Heck Reaction with Fluorinated Ketones
Patrick, Agboka, and Gorrell (2008) investigated the Heck reaction using 3-fluoro-3-buten-2-one, demonstrating its potential in synthesizing Z-3-fluorobenzalacetones. This study highlights the utility of fluorinated ketones in catalytic processes (Patrick et al., 2008).
Development of Ketamine Derivatives
Moghimi, Rahmani, Zare, and Sadeghzadeh (2014) focused on the development of ketamine derivatives, including the synthesis of fluoroketamine. This research offers insights into the applications of fluoro-substituted cyclopentyl ketones in medicinal chemistry (Moghimi et al., 2014).
Molecular Imaging of Redox Metabolism
A study by Yee, Balšánek, and Sames (2004) developed a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases, using ketones as a base. This research demonstrates the application of ketones in designing probes for redox imaging (Yee et al., 2004).
Halogenated Enolates Synthesis
Balaraman, Moskowitz, Liu, and Wolf (2016) explored the synthesis of perhalogenated ketones, demonstrating the use of aromatic trifluoroacetylated ketones in synthesizing ketones and alkenes with halogenated groups. This highlights the role of fluorinated ketones in organic synthesis (Balaraman et al., 2016).
Safety And Hazards
Future Directions
The future directions or potential applications of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. The future directions would typically depend on the context in which this compound is used, such as in a biological or chemical process .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 3-Chloro-5-fluorophenyl cyclopentyl ketone . For a comprehensive analysis, it’s recommended to search for relevant papers in scientific databases or journals.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVNUHMBXUTLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642576 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-72-5 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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